molecular formula C18H12F6N2O2S2 B2545336 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide CAS No. 458527-33-8

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

Cat. No. B2545336
CAS RN: 458527-33-8
M. Wt: 466.42
InChI Key: PGGSCMRUHMZWGU-UHFFFAOYSA-N
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Description

The compound “2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide” has a molecular formula of C18H12F6N2O2S, an average mass of 434.355 Da, and a monoisotopic mass of 434.052368 Da . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Theoretical Investigation and Antimalarial Applications

A theoretical investigation highlighted the reactivity of similar sulfonamide derivatives, showing potential as antimalarial agents against COVID-19, utilizing computational calculations and molecular docking studies. These derivatives exhibited significant antimalarial activity with IC50 values of less than 30µM. The study emphasizes the importance of theoretical calculations in predicting the effectiveness of novel compounds against malaria and possibly other viral infections, including COVID-19 (Fahim & Ismael, 2021).

Agricultural Enhancement

Research on mefluidide, a compound with structural similarities, as an enhancing agent for postemergence broadleaf herbicides in soybeans, showed effectiveness in improving weed control when applied as a tank mixture. This study demonstrates the potential utility of structurally related compounds in agricultural settings to enhance herbicide efficacy, suggesting a possible area of application for the given compound in improving crop protection strategies (Blumhorst & Kapuśta, 1987).

Antimicrobial and Hemolytic Agents

Synthesis and evaluation of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were carried out, revealing that most compounds were active against selected microbial species. This suggests that derivatives of the given chemical compound could serve as bases for developing new antimicrobial agents with potential applications in treating bacterial and fungal infections (Rehman et al., 2016).

Antifungal Activity

A series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives were synthesized and screened for antifungal activity against various pathogens. Some compounds in this series showed appreciable antifungal activity, highlighting the potential of the compound for developing new antifungal agents (Gupta & Wagh, 2006).

Synthesis and Characterization of Derivatives

Research involving the synthesis of 2-{(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides} and their conversion into pyridin-2(1H)-ones demonstrates the chemical versatility and potential applications of the given compound in synthesizing novel heterocyclic compounds. These derivatives could have implications in materials science, pharmacology, and as intermediates in organic synthesis (Savchenko et al., 2020).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability; warranty of fitness for a particular purpose; or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethylsulfanyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N2O2S2/c19-17(20,21)9-5-6-12-11(7-9)26-16(28)14(29-12)8-15(27)25-10-3-1-2-4-13(10)30-18(22,23)24/h1-7,14H,8H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGSCMRUHMZWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide

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